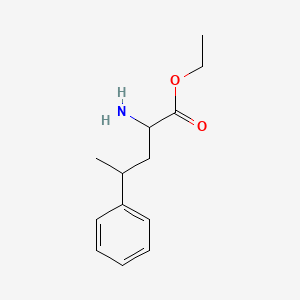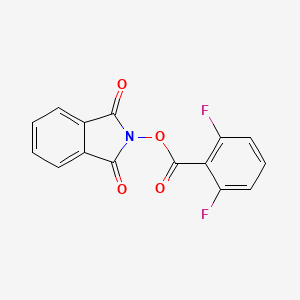
1,3-Dioxoisoindolin-2-yl 2,6-difluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxoisoindolin-2-yl 2,6-difluorobenzoate is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a 1,3-dioxoisoindolin-2-yl group attached to a 2,6-difluorobenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2,6-difluorobenzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. The reaction conditions often involve heating the reactants in an appropriate solvent, such as tetrahydrofuran, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
化学反应分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2,6-difluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted isoindoline derivatives.
科学研究应用
作用机制
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2,6-difluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, some derivatives of isoindoline-1,3-dione have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
Similar compounds to 1,3-Dioxoisoindolin-2-yl 2,6-difluorobenzoate include other isoindoline derivatives such as:
N-isoindoline-1,3-dione: A core structure found in many bioactive molecules.
2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N’-(triisopropylsilyl)benzenesulfondiimidoate:
4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate: Another isoindoline derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the 2,6-difluorobenzoate moiety, which imparts specific chemical and biological properties. The difluorobenzoate group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other isoindoline derivatives.
属性
分子式 |
C15H7F2NO4 |
|---|---|
分子量 |
303.22 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 2,6-difluorobenzoate |
InChI |
InChI=1S/C15H7F2NO4/c16-10-6-3-7-11(17)12(10)15(21)22-18-13(19)8-4-1-2-5-9(8)14(18)20/h1-7H |
InChI 键 |
LPCNXINYMLFLLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=C(C=CC=C3F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


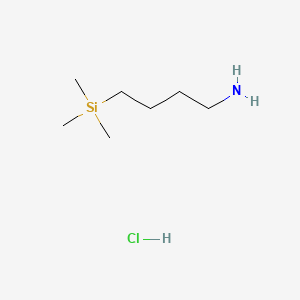
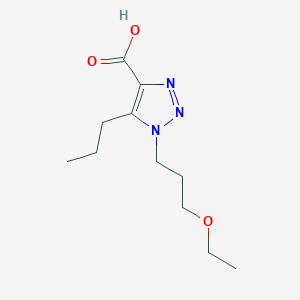



![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)

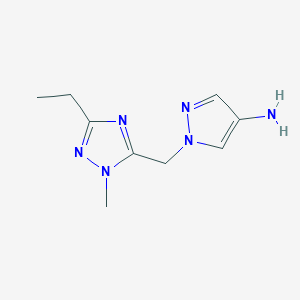
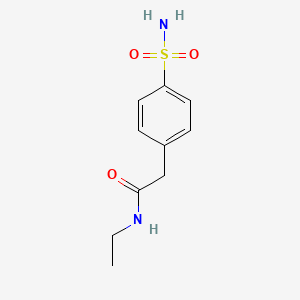

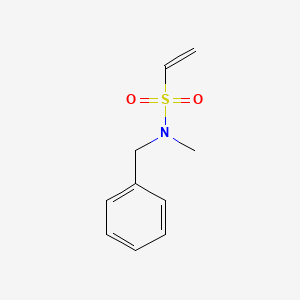

![3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566445.png)
